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Compound of Interest

Compound Name: N-(1-methoxyethyl)formamide
CAS No.: 38591-94-5
Cat. No.: B3190041
Get Quote
. J

A Technical Guide for Precursor Chemistry & Reaction
Engineering[1]

CAS Registry Number: 38591-94-5 Molecular Formula:ngcontent-ng-c2699131324="" nghost-
ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight: 103.12 g/mol [1]

Executive Summary

N-(1-methoxyethyl)formamide (N-1-MEF) is a hemiaminal ether primarily utilized as the
critical intermediate in the industrial synthesis of N-vinylformamide (NVF), a monomer used to
produce cationic polymers for water treatment and papermaking.[2] Unlike stable solvents like
DMF or NMP, N-1-MEF is thermodynamically labile.[2] Its utility lies in its controlled instability—
specifically, its ability to undergo thermal cracking (pyrolysis) to yield vinyl unsaturation.[2]

This guide analyzes N-1-MEF not as a static solvent, but as a dynamic thermodynamic entity,
focusing on the energetics of its formation, its hydrolytic stability, and the entropy-driven
pyrolysis required for NVF production.
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Molecular Thermodynamics & Computed Properties

As a hemiaminal ether, N-1-MEF occupies a high-energy position relative to its hydrolysis

products (formamide and acetaldehyde).[2] It exists in equilibrium with these precursors in

aqueous media, necessitating anhydrous handling.[2]

Table 1: Physicochemical Properties (Computed &
c . | Esti ]

Property

Value

Context/Method

Physical State

Liquid

At standard temperature and
pressure (STP).[2]

Boiling Point

~180-190 °C (dec.)[2]

Decomposes prior to stable

boiling at 1 atm.

LogP (Octanol/Water)

-0.1t00.1

Hydrophilic; significantly
soluble in polar organic

solvents.[2]

Topological Polar Surface Area

38.3 ngcontent-ng-
€2699131324="" _nghost-ng-
€2339441298="" class="inline

ng-star-inserted">

Indicates potential for
membrane permeability

(relevant for drug design).

H-Bond Donors

1 (Amide NH)

Capable of H-bonding;
increases viscosity relative to

esters.[2]

H-Bond Acceptors

2 (Carbonyl O, Ether O)

Facilitates solvation in

water/alcohols.[2]

Structural Instability & Reactivity

The

carbon is bonded to both a nitrogen (amide) and an oxygen (ether). This N-C-O linkage is

susceptible to:

© 2026 BenchChem. All rights reserved.

2/9

Tech Support


https://www.guidechem.com/encyclopedia/n-1-methoxyethyl-formamide-dic483206.html
https://www.guidechem.com/encyclopedia/n-1-methoxyethyl-formamide-dic483206.html
https://www.guidechem.com/encyclopedia/n-1-methoxyethyl-formamide-dic483206.html
https://www.guidechem.com/encyclopedia/n-1-methoxyethyl-formamide-dic483206.html
https://www.guidechem.com/encyclopedia/n-1-methoxyethyl-formamide-dic483206.html
https://www.guidechem.com/encyclopedia/n-1-methoxyethyl-formamide-dic483206.html
https://www.guidechem.com/encyclopedia/n-1-methoxyethyl-formamide-dic483206.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3190041?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Hydrolysis: In the presence of water and acid/base catalysis, it reverts to formamide,
acetaldehyde, and methanol.

» Elimination: Under thermal stress, it eliminates methanol to form the ngcontent-ng-
€2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

double bond of N-vinylformamide.

Synthesis Thermodynamics (The Upstream
Pathway)

The formation of N-1-MEF is a two-stage equilibrium process involving addition and
etherification.[2]

Reaction 1: Hemiaminal Formation

ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="ng-star-inserted display">
e Thermodynamics: Slightly exothermic.[2]

» Kinetics: Base-catalyzed (e.g., bicarbonate).[2] The equilibrium lies towards the hemiaminal
at lower temperatures (

Reaction 2: Etherification
ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="ng-star-inserted display">

e Thermodynamics: Near-thermoneutral equilibrium.[2]

e Process Control: To drive this reaction to completion, Le Chatelier’s principle is applied:
o Water Removal: Azeotropic distillation or molecular sieves.[2]
o Excess Methanol: Shifts equilibrium to the right.[2]

o Acid Catalysis: lowers the activation energy barrier for the
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-like substitution of the hydroxyl group.

Pyrolytic Decomposition (The Downstream
Pathway)

The defining thermodynamic feature of N-1-MEF is its endothermic decomposition into N-
vinylformamide.[2] This is an entropy-driven elimination reaction.[2]

Reaction Equation

ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="ng-star-inserted display">

Thermodynamic Parameters

o Enthalpy (ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-star-
inserted">

): Positive (Endothermic). Energy input is required to cleave the C-O bond and form the C=C
double bond.

e Entropy (ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-star-
inserted">

): Positive. One molecule of liquid/vapor N-1-MEF yields two molecules of gas (NVF and
Methanol).[2]

e Gibbs Free Energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""
class="inline ng-star-inserted">

o At low ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-
inserted">

IS positive (reaction non-spontaneous).

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.guidechem.com/encyclopedia/n-1-methoxyethyl-formamide-dic483206.html
https://www.guidechem.com/encyclopedia/n-1-methoxyethyl-formamide-dic483206.html
https://www.guidechem.com/encyclopedia/n-1-methoxyethyl-formamide-dic483206.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3190041?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o At high
(
), the
term dominates, making
negative (spontaneous).

Process Conditions

Parameter Range Rationale

Sufficient thermal energy to
overcome activation barrier
and drive ngcontent-ng-
€2699131324="" _nghost-ng-
€2339441298="" class="inline

ng-star-inserted">

Temperature 250°C - 550°C

Low pressure favors the

formation of gaseous products
Pressure 5 — 100 mbar (Vacuum) (Le Chatelier) and prevents

polymerization of the reactive

NVF monomer.

Short contact time prevents
. ) secondary decomposition or
Residence Time 0.1 — 2.0 seconds T o
polymerization (kinetically

controlled).[2]

Visualization of Reaction Engineering

The following diagram illustrates the thermodynamic workflow from raw materials to the N-
vinylformamide monomer, highlighting the critical intermediate role of N-1-MEF.
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Raw Materials
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Base Cat. Equilibri
. ilibrium Controll .
<30°C (Equilibrium Controlled) (Entropy Driven)
+MeOH
-H20 Elimination
h N-(1-meth: thyl
Acetaldehyde N»(lf-hydro%ethy\) |—Acid Cat. o | (fg:rer\a%é: 2 Vaporization y | ~Thermal Cracking (-MeOH) g | N-Vinylformamide
LIMEMTRE » (N-1-MEF) (350-450°C, Vacuum) (Monomer)

Recycle_____————==""""
Methanol |e-~-----—————-————m——m———— T

Click to download full resolution via product page

Caption: Thermodynamic pathway from Formamide/Acetaldehyde to NVF via the N-1-MEF
intermediate.

Experimental Protocols

Safety Warning: N-1-MEF and its precursors are irritants.[2] NVF is a reactive monomer.[2]
Perform all operations in a fume hood.

Protocol A: Synthesis of N-(1-methoxyethyl)formamide

e Hemiaminal Formation:
o Mix Formamide (1.0 eq) and Potassium Bicarbonate (0.005 eq) in a reactor.

o Add Acetaldehyde (1.05 eq) dropwise while maintaining temperature between 15-20°C
(exothermic control).[2]

o Stir for 2—4 hours until HEF crystallizes/precipitates.
 Etherification:
o Dissolve HEF in excess Methanol (4-5 eq).[2]

o Add acid catalyst (e.g., Sulfuric acid or Amberlyst resin).[2]
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o Reflux at 60°C.[2]

o Crucial Step: Neutralize the acid immediately after equilibrium is reached to prevent
hydrolysis.[2]

o Remove excess methanol via rotary evaporation under mild vacuum.[2] The residue is
crude N-1-MEF.[2]

Protocol B: Pyrolysis to N-Vinylformamide[1]

e Setup: Use a quartz tubular reactor packed with inert ceramic rings (to increase surface
area) or empty (for short residence time).[2] Heat to 450°C.[2]

e Feed: Vaporize N-1-MEF at 150°C (approx. 20 mbar).
e Reaction: Pass the vapor through the hot zone. Residence time should be <1 second.[2]

e Quench: Immediately condense the output gases in a chilled column (<10°C) containing a
polymerization inhibitor (e.g., 4-hydroxy-TEMPO).

 Purification: Fractional distillation under high vacuum to separate NVF from methanol and
unreacted N-1-MEF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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